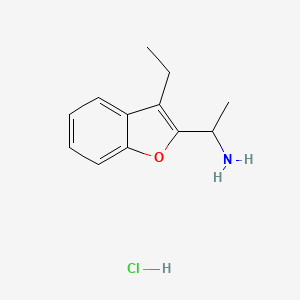

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Description

Structural Classification Within Benzofuran Derivatives

Benzofuran derivatives are classified based on their substitution patterns and hybrid functional groups. 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride belongs to the 2-aminobenzofuran subclass, distinguished by an amine group directly attached to the benzofuran core. This contrasts with other benzofuran derivatives, such as griseofulvin (antifungal) or amiodarone (antiarrhythmic), which feature oxygen-rich side chains or halogen substituents. The compound’s ethyl group at the 3-position introduces steric bulk, while the protonated amine enhances water solubility via hydrochloride salt formation.

A comparative analysis of key benzofuran derivatives is provided in Table 1:

The structural uniqueness of this compound lies in its dual functionalization : the ethyl group modulates lipophilicity, while the amine enables salt formation and potential hydrogen bonding. This design aligns with trends in hybrid molecule development, where synergistic effects are sought through strategic substituent placement.

Historical Context of Benzofuran-Amine Hybrid Molecules

The synthesis of benzofuran-amine hybrids emerged in the late 20th century, driven by interest in their CNS activity and kinase inhibition potential. Early examples, such as serotonin receptor agonists, demonstrated the pharmacological relevance of amine-functionalized benzofurans. However, these compounds often lacked substituent diversity, limiting their applicability.

Advances in catalytic methods, particularly copper- and rhodium-mediated cyclizations, enabled precise functionalization of the benzofuran core. For instance, the use of deep eutectic solvents (DES) in copper-catalyzed reactions permitted efficient coupling of o-hydroxy aldehydes with amines and alkynes, yielding benzofuran-amine hybrids in high yields. These methodologies directly influenced the synthesis of this compound, where ethyl and amine groups were introduced via sequential alkylation and salt formation.

A pivotal development was the adoption of hybridization strategies , combining benzofuran with pharmacophoric amines to enhance target binding. For example, benzofuran–piperazine hybrids showed moderate anticancer activity, while benzofuran–thiosemicarbazones exhibited potent inhibition of hepatocellular carcinoma cells. These findings underscored the importance of amine group positioning, informing the design of this compound as a structurally optimized candidate.

Significance of Ethyl Substituent Positioning in Benzofuran Systems

The 3-ethyl substituent in this compound plays a critical role in modulating electronic and steric properties. Positioned ortho to the oxygen atom in the benzofuran ring, the ethyl group induces electron-donating effects, stabilizing the aromatic system via hyperconjugation. This stabilization is evident in the compound’s synthetic intermediates, where ethyl substitution reduces ring strain during cyclization.

Comparative studies of benzofuran derivatives reveal that 3-substitution enhances metabolic stability compared to 2- or 4-substituted analogs. For example, 3-ethyl derivatives exhibit slower hepatic clearance in vitro due to reduced cytochrome P450 interaction. Additionally, the ethyl group’s steric bulk impedes π-stacking interactions, potentially reducing nonspecific binding in biological systems. These attributes make the 3-ethyl position ideal for balancing lipophilicity and metabolic resistance in drug design.

The amine group’s placement at the 2-position further optimizes molecular geometry. Molecular docking simulations suggest that 2-amine substitution in benzofuran derivatives facilitates hydrogen bonding with target proteins, such as kinase ATP-binding pockets. In this compound, this amine is protonated under physiological conditions, enhancing solubility without compromising membrane permeability.

Properties

CAS No. |

1221724-40-8 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

1-(3-ethyl-1-benzofuran-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C12H15NO.ClH/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13;/h4-8H,3,13H2,1-2H3;1H |

InChI Key |

GVWDLNCTGYMKGH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination and Dihydrobenzofuran Formation

Substitution and Dehydrohalogenation

- Treatment of the dibromo intermediate with potassium hydroxide in methanol or sodium hydroxide in THF/methanol facilitates substitution and ring manipulation to yield functionalized benzofuran derivatives.

- These steps enable the introduction of ethyl or other alkyl groups at the 3-position via nucleophilic substitution or palladium-catalyzed coupling reactions.

Introduction of the Ethanamine Side Chain

Amide and Amine Formation

- The 2-position of benzofuran is functionalized with an ethanamine group typically via amide intermediates.

- Carboxylic acid derivatives of benzofuran are converted to amides using diphenylphosphoryl azide (DPPA) under reflux in tert-butanol, followed by reduction or substitution to form the ethanamine side chain.

- Alternatively, Mannich-type reactions on phenolic benzofuran derivatives introduce aminomethyl groups, which can be elaborated to ethanamine functionalities.

Azide and Amine Synthesis (Alternative Route)

- A related synthetic route involves preparing azido-functionalized amines such as 2-azido-N,N-diethylethan-1-amine via halide substitution with sodium azide.

- Subsequent copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") can be used to attach amino-triazole groups, which can be converted to ethanamine derivatives.

Formation of Hydrochloride Salt

- The free amine 1-(3-ethyl-1-benzofuran-2-yl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step improves compound stability, crystallinity, and facilitates purification by precipitation.

Representative Reaction Conditions and Yields

Analytical Characterization

- The intermediates and final compound are characterized by:

- Proton Nuclear Magnetic Resonance (^1H NMR)

- Carbon-13 Nuclear Magnetic Resonance (^13C NMR)

- High-Resolution Mass Spectrometry (HRMS)

- Thin Layer Chromatography (TLC) for reaction monitoring

- These data confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride (target compound) with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Structural Features |

|---|---|---|---|---|

| This compound (Target) | C₁₂H₁₆ClNO | 225.72 | 3-ethyl, 2-ethylamine | Benzofuran core with ethyl and ethylamine groups |

| (2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride | C₁₂H₁₆ClNO | 225.72 | 2-ethyl, 3-methylamine | Ethyl at benzofuran-2, methylamine at benzofuran-3 |

| 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride | C₁₆H₂₀ClNO | 277.79 | Substituted phenyl ring | Phenyl ether with methyl group |

| 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride | C₈H₁₀ClF₂N | 209.62 | 2,3-difluoro on phenyl | Fluorine substituents enhancing electronegativity |

| 1-(2-Nitrophenyl)ethan-1-amine hydrochloride | C₈H₁₁ClN₂O₂ | 202.64 | 2-nitro on phenyl | Strong electron-withdrawing nitro group |

Key Observations:

- Positional Isomerism: The target compound and (2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride share the same molecular formula (C₁₂H₁₆ClNO) but differ in substituent positions. The ethyl group at benzofuran-3 in the target compound versus benzofuran-2 in the analog may alter steric and electronic interactions with biological targets.

- Electron Effects : The nitro group in 1-(2-Nitrophenyl)ethan-1-amine hydrochloride decreases amine basicity, while fluorine substituents in enhance lipophilicity and metabolic stability.

Physicochemical and Pharmacological Properties

Solubility and Stability

- Target Compound : Benzofuran's oxygen atom may increase aqueous solubility compared to purely hydrocarbon analogs. Stability data are unavailable, but similar compounds (e.g., 4-ethyl-N-phenethylpiperidin-4-amine hydrochloride ) are stored at -20°C for long-term stability.

- Structural Analogs :

- (2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride is supplied as a powder stable at room temperature (RT).

- 1-(2-Nitrophenyl)ethan-1-amine hydrochloride requires inert atmosphere storage due to nitro group reactivity.

Pharmacological Implications

- Ethylamine moieties may enhance bioavailability via increased membrane permeability.

- Fluorinated Analogs : 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride likely exhibits improved metabolic stability and blood-brain barrier penetration due to fluorine's electronegativity and lipophilicity.

Biological Activity

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, also known by its CAS number 1221724-40-8, is a derivative of benzofuran, a class of compounds recognized for their diverse biological activities. This compound is notable for its potential therapeutic applications, especially in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different cell lines, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| CAS Number | 1221724-40-8 |

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | 1-(3-ethyl-1-benzofuran-2-yl)ethanamine;hydrochloride |

| InChI Key | GVWDLNCTGYMKGH-UHFFFAOYSA-N |

The biological activity of this compound involves interactions with specific molecular targets within cells. Preliminary studies suggest that this compound may exert its effects by:

- Modulating Enzyme Activity : It may bind to enzymes or receptors, altering their function and leading to various biological effects.

- Inducing Apoptosis : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspases .

Anticancer Activity

Several studies have investigated the anticancer potential of benzofuran derivatives, including this compound. For example:

- Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines such as ME-180, A549, and HT-29. The compound's structure appears to influence its potency, with modifications at specific positions on the benzofuran ring altering its biological activity .

- Mechanisms of Action : The mechanism by which these compounds induce cell death often involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, which is critical for apoptosis .

- Comparative Efficacy : In comparative studies, derivatives with methyl or methoxy substitutions at specific positions on the benzofuran ring have shown enhanced potency against cancer cells compared to unsubstituted analogs .

Antimicrobial Activity

The antimicrobial properties of this compound are also under investigation. The compound has been evaluated for its effectiveness against both standard and clinical strains of bacteria, showing promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .

Study 1: Cytotoxic Effects on Human Cancer Cells

A study conducted on various human cancer cell lines indicated that this compound exhibited IC50 values ranging from 5 µM to 15 µM depending on the cell line tested. The study highlighted that modifications to the benzofuran structure could significantly enhance anticancer activity.

Study 2: Apoptosis Induction

In another research effort focusing on apoptosis, it was found that treatment with this compound led to increased levels of caspases 3 and 7 activity after exposure periods ranging from 4 to 48 hours. This supports the hypothesis that the compound triggers intrinsic apoptotic pathways in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Anticancer Activity (IC50) | Mechanism |

|---|---|---|

| 1-(3-Methyl-1-benzofuran-2-yl)ethanamine | 10 µM | Apoptosis via ROS generation |

| 1-(3-Isopropyl-1-benzofuran-2-yl)ethanamine | 12 µM | Mitochondrial dysfunction |

| 1-(3-Ethyl-1-benzofuran-2-y)ethanamine | 5 - 15 µM | Apoptosis via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.